5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
This compound features a brominated furan-2-carboxamide core linked to a 4-fluorobenzo[d]thiazole moiety and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility, a critical factor for bioavailability. While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., ) suggest amide bond formation between acid chlorides and amines as a plausible route.
Propriétés
IUPAC Name |
5-bromo-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O2S.ClH/c1-3-22(4-2)10-11-23(17(24)13-8-9-15(19)25-13)18-21-16-12(20)6-5-7-14(16)26-18;/h5-9H,3-4,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHQNDHKNAUAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(O3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C14H22BrN3O2
- Molecular Weight : 344.25 g/mol
- CAS Number : 4093-35-0
- IUPAC Name : 4-amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Antitumor Activity
Recent studies indicate that compounds similar to 5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide exhibit promising antitumor properties. For instance, benzothiazole derivatives have shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell growth effectively, with some derivatives displaying IC50 values in the low micromolar range .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been documented through various testing methods. Compounds have been evaluated against both Gram-positive and Gram-negative bacteria, with significant results observed in the inhibition of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates potential for therapeutic applications .
Study 1: Antitumor Efficacy
A study focused on a series of benzothiazole derivatives, including those structurally related to the compound , found that many exhibited higher activity in two-dimensional (2D) cell cultures compared to three-dimensional (3D) cultures. Specifically, compounds with nitro or chloro substitutions demonstrated enhanced antiproliferative activity across multiple cancer cell lines .
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | HCC827 | 506.48 ± 0.11 | 5020.46 ± 8.63 |
| Compound B | NCI-H358 | 16.00 ± 9.38 | Non-active |
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of various benzothiazole derivatives against Saccharomyces cerevisiae and other microbial strains using broth microdilution methods. Results indicated that certain derivatives maintained high levels of antibacterial activity, with MIC values suggesting effective inhibition at concentrations as low as 50 μg/mL .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Saccharomyces cerevisiae | 50 |
The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit key cellular processes involved in tumor growth and microbial proliferation. Studies suggest that similar compounds can bind within the minor groove of DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Key Observations:
Halogen Effects : Bromine in the target’s furan (unlike 4k’s bromobenzylidene) may enhance lipophilicity and halogen bonding, while fluorine in the benzothiazole (shared with 1215321-47-3) could improve metabolic stability .
Amine Side Chains: The diethylaminoethyl group (target, 1171087-47-0) may confer better solubility than morpholinoethyl (’s 4m–4o) or dimethylaminoethyl (1215321-47-3) due to increased basicity .
simpler thiazoles () or thiazolidinediones () .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Amide bond formation : Use acetonitrile or dichloromethane as solvents with potassium carbonate as a base to enhance nucleophilic substitution efficiency .
- Protection/deprotection strategies : For example, temporary protection of the diethylaminoethyl group during fluorobenzo[d]thiazole coupling to prevent side reactions .
- Purification : Flash column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products (>95% by HPLC) .
- Yield optimization : Reaction times of 12–24 hours at 60–80°C under nitrogen atmosphere improve reproducibility .
Basic: What spectroscopic and analytical methods are essential for structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituents (e.g., diethylaminoethyl protons at δ 2.4–3.1 ppm, fluorobenzo[d]thiazole aromatic signals at δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 518.1) with <2 ppm error .
- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-F stretch) validate functional groups .
Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC₅₀ values <100 nM suggest high potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with EC₅₀ values compared to positive controls like doxorubicin .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability; values <10 µg/mL may require formulation adjustments .
Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in biological activity across analogs?
Answer:
- Functional group variations : Compare analogs with/without the 5-bromo substituent or fluorobenzo[d]thiazole moiety to determine pharmacophore requirements .
- 3D-QSAR modeling : Use Schrödinger Suite or MOE to correlate steric/electronic properties (e.g., fluorine’s electronegativity) with activity cliffs .
- Binding assays : SPR or ITC to measure target affinity (e.g., KD values) and validate computational predictions .
Advanced: What computational strategies predict metabolic stability and degradation pathways?
Answer:
- In silico metabolism : Use ADMET Predictor or MetaSite to identify labile sites (e.g., diethylaminoethyl group prone to oxidative N-dealkylation) .
- Docking simulations : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolite formation .
- Experimental validation : LC-MS/MS analysis of liver microsome incubations confirms predicted metabolites .
Advanced: How should researchers address contradictory data in COX-1/COX-2 inhibition assays?
Answer:
- Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. murine isoforms) and substrate concentrations (e.g., arachidonic acid at 10 µM) .
- Positive controls : Compare results to celecoxib (COX-2 selective) and aspirin (COX-1) to calibrate inhibition thresholds .
- Mechanistic studies : Use Western blotting to measure prostaglandin E₂ (PGE₂) levels in cell-based models, resolving discrepancies between enzymatic and cellular data .
Advanced: What formulation strategies improve solubility without compromising stability?
Answer:
- Co-solvent systems : Use PEG-400/water (70:30 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- pH adjustment : Hydrochloride salt formation (as in the compound’s structure) improves solubility in acidic buffers (pH 4.5–5.5) .
- Lyophilization : Stabilize the compound in freeze-dried form with mannitol as a cryoprotectant for long-term storage .
Advanced: How can researchers design experiments to assess synergistic effects with existing therapeutics?
Answer:
- Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI <1) in cell viability assays with cisplatin or paclitaxel .
- Transcriptomic profiling : RNA-seq or NanoString analysis post-treatment identifies pathways (e.g., apoptosis, DNA repair) modulated synergistically .
- In vivo models : Xenograft studies with co-administration (e.g., compound + 5-FU) measure tumor regression vs. monotherapy .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of target proteins (e.g., kinases) after compound treatment .
- BRET/TR-FRET : Bioluminescence resonance energy transfer assays quantify real-time target binding in live cells .
- CRISPR knockouts : Generate target-deficient cell lines to confirm on-mechanism activity .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
